2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride, a compound characterized by its unique oxolane ring structure, is a mixture of diastereomers. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which include an amine group and a methylphenyl substituent. The molecular formula of this compound is , and it has a molecular weight of approximately 241.76 g/mol.
This compound can be sourced through various chemical suppliers, including Benchchem and other chemical distributors. It falls under the classification of small organic molecules, particularly those with significant interest in pharmacological research due to their biological activities and potential therapeutic applications.
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride typically involves multi-step reactions. A common synthetic route includes the reaction of 2-methyl oxirane with 4-methylbenzylamine under controlled conditions to form the oxolane ring.
The molecular structure of 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C13H19NO.ClH/c1-10-3-5-12(6-4-10)9-14-13-7-8-15-11(13)2;/h3-6,11,13-14H,7-9H2,1-2H3;1HCC1C(CCO1)NCC2=CC=C(C=C2)C.ClThe compound's molecular data indicates a complex structure that contributes to its chemical reactivity and potential biological activity.
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound's structure for further applications.
The physical properties include:
Key chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine hydrochloride has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure may allow for exploration in drug development targeting specific biological pathways or diseases. Research into its antibacterial or other pharmacological activities could provide insights into new therapeutic agents.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8